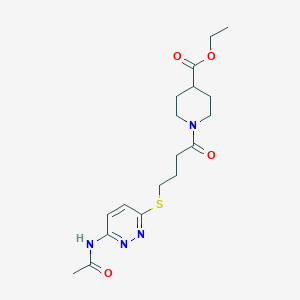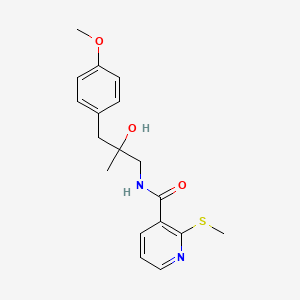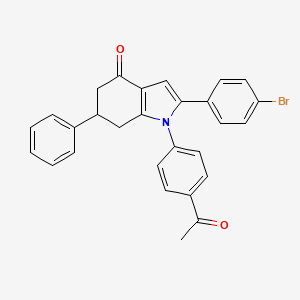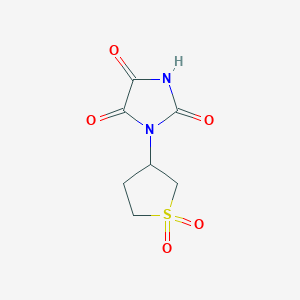![molecular formula C18H29N3O B2490197 2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2097869-07-1](/img/structure/B2490197.png)
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is part of a class of chemicals that involves piperidine structures, which are significant in medicinal chemistry due to their presence in numerous bioactive molecules.
Synthesis Analysis
- A related compound, Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, was synthesized through condensation, indicating a potential method for synthesizing similar compounds (Afzal et al., 2012).
Molecular Structure Analysis
- For a similar compound, 1-benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one, its molecular and crystal structures were analyzed, providing a template for analyzing the structure of related compounds (Vaksler et al., 2023).
Chemical Reactions and Properties
- Piperidine structures have been involved in various chemical reactions, such as a three-component reaction for synthesizing chromenone derivatives, suggesting the reactivity of the piperidine ring in complex organic syntheses (Alizadeh et al., 2014).
Physical Properties Analysis
- The physical properties of piperidine derivatives can be inferred from compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate, which has been crystallized and analyzed (Khan et al., 2013).
Chemical Properties Analysis
- Piperidine compounds exhibit a range of chemical properties, such as antimicrobial activity, as shown in the synthesis of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones (Ashok et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research includes innovative synthesis methods for piperidinyl derivatives and related compounds. For instance, ultrasound- and microwave-assisted synthesis techniques have been developed for the efficient preparation of certain piperidinyl-substituted quinolines, showcasing advances in chemical synthesis and potential applications in creating pharmacologically relevant molecules [D. Ashok et al., 2014].
Chemical Reactions and Derivatives : Studies have explored the chemical reactions involving piperidine and its derivatives, leading to the creation of complex structures with potential therapeutic uses. For example, the electrochemical aminoxyl-mediated α-cyanation of secondary piperidines has been investigated for the diversification of pharmaceutical building blocks, highlighting the role of piperidine in medicinal chemistry [A. Lennox et al., 2018].
Biological Activities
Antimicrobial Activity : Some studies have focused on the antimicrobial properties of piperidine derivatives. The discovery of antimycobacterial spiro-piperidin-4-ones through atom economic and stereoselective synthesis demonstrates significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis [R. Kumar et al., 2008].
Glycosidase Inhibition : Piperidine-based molecules have also been synthesized from glucose derivatives, showing selective glycosidase inhibition. This suggests potential applications in the treatment of diseases related to glycosidase activity, including diabetes and some types of cancer [Asadulla Mallick, Y. Vankar, 2014].
Propiedades
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-14(2)12-20-9-7-15(8-10-20)13-21-18(22)11-16-5-3-4-6-17(16)19-21/h11,14-15H,3-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFZGENILQMHIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=C3CCCCC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methylpropyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Azepan-1-ylmethyl)phenyl]methanamine](/img/structure/B2490118.png)
![3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2490120.png)







![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2490135.png)
